2-Phenylethylamine hydrobromide

Catalog No.
S874732
CAS No.
53916-94-2
M.F
C8H12BrN
M. Wt
202.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethylamine hydrobromide

CAS Number

53916-94-2

Product Name

2-Phenylethylamine hydrobromide

IUPAC Name

2-phenylethanamine;hydrobromide

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

InChI

InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H

InChI Key

IRAGENYJMTVCCV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN.Br

Synonyms

2-phenethylamine, 2-phenylethylamine, 2-phenylethylammonium chloride, beta-phenethylamine, beta-phenylethylamine, diphenethylamine sulfate, phenethylamine, phenethylamine conjugate acid, phenethylamine hydrobromide, phenethylamine hydrochloride, phenethylamine mesylate, phenethylamine perchlorate, phenethylamine sulfate, phenethylamine sulfate (2:1), phenethylamine tosylate, phenethylamine, 15N-labeled cpd, phenethylamine, beta-(14)C-labeled cpd, phenethylamine, monolithium salt

Canonical SMILES

C1=CC=C(C=C1)CCN.Br

The exact mass of the compound 2-Phenylethylamine hydrobromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Phenylethylamine hydrobromide (PEABr, CAS 53916-94-2) is a bulky aromatic organic halide salt primarily procured as a structural directing agent and surface passivator in next-generation optoelectronics. Unlike small-cation precursors used for bulk 3D perovskites, PEABr features a hydrophobic benzyl ring that sterically hinders 3D crystal growth, inducing the formation of highly stable quasi-2D Ruddlesden-Popper phases [1]. In industrial and advanced laboratory workflows, it is highly valued for its ability to passivate interfacial defects, suppress non-radiative recombination, and significantly enhance the moisture tolerance of perovskite thin films without compromising charge transport [2].

Generic substitution of PEABr with other common bulky cations compromises device architecture and energy level alignment. Substituting PEABr with phenethylammonium iodide (PEAI) alters the interfacial dipole moment; the higher electronegativity of the bromide ion in PEABr induces a larger energy shift, providing superior energy level alignment with electron transport layers like PCBM in inverted (p-i-n) architectures [1]. Furthermore, replacing PEABr with aliphatic analogs such as butylammonium bromide (BABr) eliminates the critical pi-pi stacking interactions afforded by the aromatic ring. This absence leads to inferior structural packing, reduced dielectric confinement, and lower environmental stability, making PEABr strictly necessary for high-performance, moisture-resistant optoelectronic applications [2].

Interfacial Trap Density Reduction in Optoelectronic Devices

The incorporation of PEABr as an interfacial passivation layer directly mitigates surface defects that cause non-radiative recombination. Quantitative analysis in quantum-dot/perovskite hybrid systems demonstrates that PEABr treatment reduces the intrinsic trap density from a baseline of 1.1 × 10^18 cm^-3 to 5.9 × 10^17 cm^-3 [1].

Evidence DimensionInterfacial trap density
Target Compound Data5.9 × 10^17 cm^-3 (PEABr treated)
Comparator Or Baseline1.1 × 10^18 cm^-3 (Untreated control)
Quantified Difference~46% reduction in trap density
ConditionsSpin-coated PEABr interlayer between emitting layer and ZnMgO electron transport layer

Lower trap density is a primary procurement driver for maximizing external quantum efficiency (EQE) and minimizing voltage loss in commercial LED and photovoltaic applications.

Power Conversion Efficiency (PCE) Enhancement in Wide-Bandgap Solar Cells

In the fabrication of wide-bandgap FAPbBr3 perovskite solar cells, PEABr is utilized to construct a 2D/3D heterojunction. The application of a PEABr solution onto 3D FAPbBr3 films yields an ultrathin 2D PEA2PbBr4 layer that significantly improves photovoltaic metrics. Head-to-head device testing shows an increase in Power Conversion Efficiency (PCE) from 7.7% to 9.4%, alongside a Fill Factor (FF) enhancement from 67.6% to 77.6% compared to untreated baselines [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Fill Factor (FF)
Target Compound Data9.4% PCE, 77.6% FF
Comparator Or Baseline7.7% PCE, 67.6% FF (Untreated 3D FAPbBr3)
Quantified Difference+1.7% absolute PCE increase; +10% absolute FF increase
Conditions2D/3D FAPbBr3 perovskite solar cell architecture under standard AM 1.5G illumination

For tandem solar cell development, this quantitative efficiency gain justifies the exact specification of PEABr over generic passivation strategies.

Energy Level Alignment and Dipole Moment Optimization vs. PEAI

The choice of halide in phenethylammonium salts dictates the interfacial dipole moment. Compared to the iodide analog (PEAI), PEABr generates a stronger interfacial dipole due to the higher electronegativity of the bromide anion. This stronger dipole moment more effectively decreases the energy level offset between the perovskite absorber and the electron transport layer (e.g., PCBM), facilitating superior electron extraction and higher open-circuit voltages (Voc) [1].

Evidence DimensionEnergy level offset reduction via dipole moment
Target Compound DataStronger interfacial dipole and larger energy shift (PEABr)
Comparator Or BaselineWeaker interfacial dipole (PEAI)
Quantified DifferenceEnhanced energy level alignment for electron transport
ConditionsPerovskite/PCBM interface in inverted (p-i-n) solar cell architectures

Buyers engineering p-i-n devices must select PEABr over PEAI to eliminate energy barriers at the electron transport interface.

Long-Term Environmental Stability and Moisture Tolerance

The hydrophobic nature of the PEABr aromatic ring provides a critical barrier against moisture ingress, a major failure mode for perovskite devices. Long-term stability testing of FAPbBr3 solar cells treated with PEABr demonstrates that the devices retain 91% of their initial Power Conversion Efficiency after 100 days of storage in a drybox, vastly outperforming untreated 3D perovskite baselines which undergo rapid degradation [1].

Evidence DimensionPCE retention over time
Target Compound Data91% retention after 100 days
Comparator Or BaselineRapid degradation (Untreated 3D perovskite)
Quantified DifferenceNear-total preservation of efficiency over 3+ months
ConditionsStored in dark, drybox conditions for 100 days

Procuring PEABr translates directly to commercially viable device lifespans, a non-negotiable requirement for industrial upscaling.

Interfacial Passivation in Inverted (p-i-n) Perovskite Solar Cells

Directly following from its superior dipole moment and energy level alignment capabilities compared to PEAI, PEABr is the optimal passivating agent between the perovskite absorber and electron transport layers (like PCBM or C60). It is highly recommended for workflows aiming to maximize open-circuit voltage (Voc) and eliminate hysteresis in p-i-n architectures [1].

Wide-Bandgap Top Cells for Tandem Photovoltaics

Based on its proven ability to boost the efficiency of FAPbBr3 cells from 7.7% to 9.4% and prevent halide segregation, PEABr is a critical precursor for wide-bandgap (Br-rich) perovskite top cells. It should be prioritized in tandem solar cell R&D where matching the bandgap with a silicon bottom cell is required [2].

Quasi-2D Perovskite Light-Emitting Diodes (PeLEDs)

Leveraging its ability to reduce interfacial trap density and sterically guide the formation of Ruddlesden-Popper phases, PEABr is an essential additive for blue and green PeLEDs. It is the preferred choice over aliphatic alternatives (like BABr) when high external quantum efficiency (EQE) and strong exciton confinement are primary project deliverables [3].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Psychotropic Drugs

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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